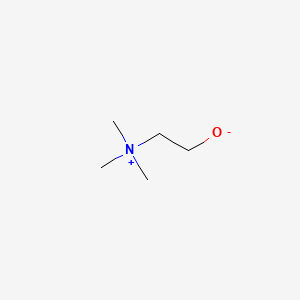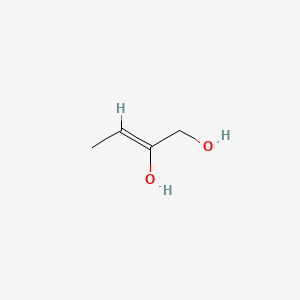
1,2-Dihydroxy-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroxy-2-butene is an organic compound with the molecular formula C4H6O2. It is a type of diol, specifically a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroxy-2-butene can be synthesized through the dihydroxylation of 1,2-butadiene. This reaction typically involves the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of a co-oxidant like hydrogen peroxide (H2O2) or N-methylmorpholine N-oxide (NMO) .
Industrial Production Methods
Industrial production of this compound may involve similar dihydroxylation processes, but on a larger scale. The choice of oxidizing agents and reaction conditions would be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroxy-2-butene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
1,2-Dihydroxy-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-dihydroxy-2-butene involves its reactivity as a diol. The hydroxyl groups can participate in hydrogen bonding, making it a versatile compound in various chemical reactions. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, while in reduction reactions, they can be converted to alkanes or alcohols .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxy-3-butene: Another vicinal diol with similar reactivity but different structural properties.
1,4-Dihydroxy-2-butene: A diol with hydroxyl groups at different positions, leading to different chemical behavior.
2-Butene-1,4-diol: A diol with hydroxyl groups at the terminal positions, used in different industrial applications
Uniqueness
1,2-Dihydroxy-2-butene is unique due to its specific placement of hydroxyl groups, which allows for distinct reactivity patterns and applications in synthesis and industrial processes.
Properties
CAS No. |
50317-11-8 |
|---|---|
Molecular Formula |
C4H8O2 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(Z)-but-2-ene-1,2-diol |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,5-6H,3H2,1H3/b4-2- |
InChI Key |
YGOGUHNFNOCNOE-RQOWECAXSA-N |
Isomeric SMILES |
C/C=C(/CO)\O |
Canonical SMILES |
CC=C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



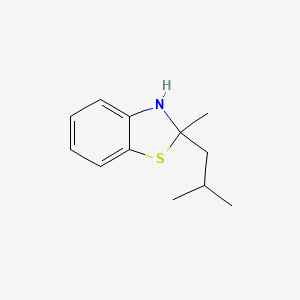
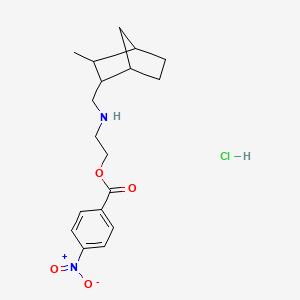
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
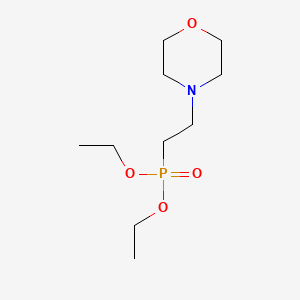
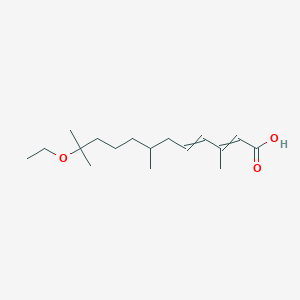

![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
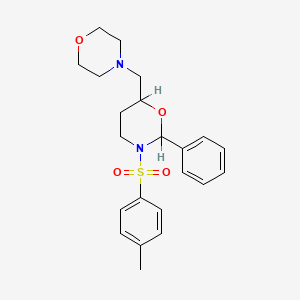
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
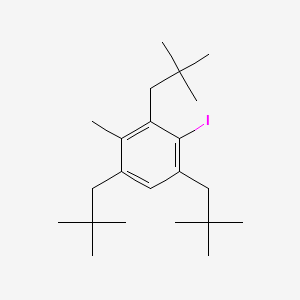
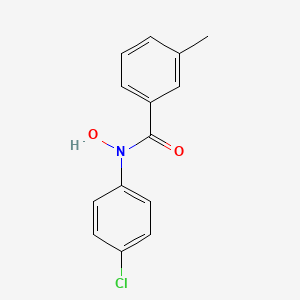
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
